molecular formula C10H15ClN2O B3227932 4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride CAS No. 1261234-96-1

4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride

Cat. No.: B3227932
CAS No.: 1261234-96-1
M. Wt: 214.69 g/mol
InChI Key: MZTJCFJXDBCZPG-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride is a chemical compound of interest in pharmaceutical and organic chemistry research. This molecule features a pyridine ring linked via an ether bond to a pyrrolidine scaffold, two nitrogen-containing heterocycles that are highly privileged in medicinal chemistry . The pyrrolidine ring is a saturated structure that offers a three-dimensional, sp3-hybridized framework, which can enhance molecular complexity, improve solubility, and allow for extensive exploration of pharmacophore space . The integration of these two rings creates a versatile chemical architecture suitable for developing novel bioactive molecules. Researchers utilize this compound and its structural analogs as key intermediates in drug discovery projects. Quaternary ammonium derivatives based on the 4-pyrrolidino pyridine core have been synthesized and shown to possess significant antibacterial properties against strains such as E. coli and S. aureus . Furthermore, the pyridine moiety is frequently found in compounds with a broad spectrum of therapeutic activities, including antimicrobial and antiviral effects . Its inherent basicity also helps in improving the water solubility of potential drug candidates . This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with care, using appropriate personal protective equipment and adhering to all relevant safety protocols.

Properties

IUPAC Name

4-(pyrrolidin-2-ylmethoxy)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-9(12-5-1)8-13-10-3-6-11-7-4-10;/h3-4,6-7,9,12H,1-2,5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTJCFJXDBCZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261234-96-1
Record name Pyridine, 4-(2-pyrrolidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261234-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the reaction of 4-chloromethylpyridine with pyrrolidine in the presence of a base, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. These methods often utilize automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds or hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

4-(Piperidin-4-ylmethoxy)pyridine Hydrochloride

  • Molecular Formula : C₁₁H₁₇ClN₂O (CAS: 1261233-53-7) .
  • Key Differences: The pyrrolidine ring (5-membered) is replaced with a piperidine ring (6-membered). Molecular Weight: 228.73 g/mol (vs. 214.69 g/mol for the target compound).

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO•HCl (CAS: 65214-86-0) .
  • Key Differences :
    • Contains a diphenylmethoxy group instead of a pyrrolidinylmethoxy group.
    • Molecular Weight : 303.83 g/mol.
    • Impact : The aromatic diphenyl group enhances lipophilicity, which may improve CNS penetration but reduce aqueous solubility .

4-(Pyrrolidin-2-ylmethyl)pyridine Dihydrochloride

  • Molecular Formula : C₁₀H₁₆Cl₂N₂O (CAS: 2228887-60-1) .
  • Key Differences :
    • The ether linkage is replaced with a methylene bridge (-CH₂-), and the compound is a dihydrochloride salt.
    • Molecular Weight : 235.15 g/mol.
    • Impact : The dihydrochloride form increases solubility but may alter crystallization behavior and stability .

Melting Points and Solubility

  • Target Compound: No explicit data, but hydrochloride salts generally exhibit melting points >200°C.
  • Analog from : Pyridine derivatives with chloro/nitro substituents show melting points of 268–287°C .
  • 4-(Diphenylmethoxy)piperidine Hydrochloride : Higher lipophilicity likely lowers solubility in water compared to the target compound .

Pharmacological and Functional Comparisons

Bioactivity

  • PF-04455242 Hydrochloride (CAS: 1322001-35-3): A complex spirocyclic compound with demonstrated kinase inhibition activity. Its molecular weight (408.99 g/mol ) and sulfonyl group contribute to target binding .
  • Compound 269a in : A thiazolidine-2,4-dione derivative with a pyrrolidinylmethoxy group showed enhanced potency due to optimized substituent positioning .

Functional Group Influence

  • Pyrrolidinylmethoxy vs. Piperidinylmethoxy : The smaller pyrrolidine ring in the target compound may improve metabolic stability compared to piperidine analogs .
  • Hydrochloride vs. Dihydrochloride Salts : Dihydrochloride salts (e.g., CAS 2228887-60-1) offer higher solubility but may require stringent pH control during formulation .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
4-(Pyrrolidin-2-ylmethoxy)pyridine HCl C₁₀H₁₅ClN₂O 214.69 1261234-96-1 Pyrrolidine ether, HCl salt
4-(Piperidin-4-ylmethoxy)pyridine HCl C₁₁H₁₇ClN₂O 228.73 1261233-53-7 Piperidine ether, HCl salt
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 65214-86-0 Diphenyl ether, HCl salt
PF-04455242 HCl C₂₁H₂₈N₂O₂S•HCl 408.99 1322001-35-3 Sulfonyl group, spirocyclic

Biological Activity

Overview

4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride is a synthetic compound characterized by a pyridine ring substituted with a pyrrolidin-2-ylmethoxy group. This compound exhibits significant biological activity, particularly in the context of pharmacological applications and enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyridine ring facilitates π-π interactions, while the pyrrolidine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of various biological targets, leading to diverse pharmacological effects.

Biological Activity

Research indicates that this compound has potential applications in treating conditions related to neurotransmitter modulation, particularly through its interaction with nicotinic acetylcholine receptors (nAChRs). Similar compounds have shown efficacy in reducing alcohol consumption and nicotine dependence, suggesting that this compound may possess similar therapeutic properties .

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
VareniclineReduces alcohol consumption; nAChR ligand
Sazetidine-ASelectively desensitizes α4β2 nAChRs; reduces nicotine self-administration
This compoundPotential modulation of nAChRs; effects on neurotransmitter systems

Case Studies

  • Alcohol Use Disorder : In studies involving similar compounds targeting nAChRs, it was found that these agents significantly reduced alcohol self-administration in animal models. This suggests that this compound may have potential as a therapeutic agent for alcohol use disorder .
  • Nicotinic Receptor Modulation : Research into other pyridine derivatives has demonstrated their role in modulating nicotinic receptors, leading to behavioral changes associated with addiction and anxiety. The structural similarities between these compounds and this compound warrant further investigation into its potential effects on similar pathways .

Synthetic Routes

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. A common method includes reacting 4-chloromethylpyridine with pyrrolidine in the presence of a base, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., δ 3.5–4.0 ppm for pyrrolidine-O-CH₂-pyridine linkage) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, MeCN/water + 0.1% formic acid) determines purity (>98%) and identifies byproducts .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 255 [M+H]⁺) and detects fragmentation patterns .

How can researchers mitigate instability of this compound in aqueous solutions?

Q. Advanced Research Focus

  • Storage Conditions : Lyophilized storage at –20°C in inert atmospheres (argon) prevents hydrolysis. Reconstitute in anhydrous DMSO or ethanol immediately before use .
  • Buffer Optimization : Use pH-stable buffers (pH 6–7) with chelating agents (EDTA) to reduce metal-catalyzed degradation .
  • Stability Studies : Accelerated degradation studies (40°C/75% RH) combined with HPLC tracking identify degradation pathways (e.g., pyrrolidine ring oxidation) .

What strategies resolve contradictions in reported biological activities of derivatives?

Advanced Research Focus
Discrepancies often arise from:

  • Synthetic Variability : Impurities (e.g., unreacted chloromethyl intermediates) can skew bioassay results. Purify via recrystallization (ethanol/water) or column chromatography .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter activity. Standardize protocols using positive controls (e.g., known kinase inhibitors) .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to confirm regiochemistry .

How is this compound utilized in pharmacological studies?

Q. Advanced Research Focus

  • Drug Design : Serves as a scaffold for kinase inhibitors (e.g., JAK/STAT pathway) due to its ability to hydrogen-bond with ATP-binding pockets .
  • Biodistribution Studies : Radiolabeling (³H or ¹⁴C) tracks tissue penetration in rodent models. High lipophilicity (logP ~2.5) correlates with CNS bioavailability .
  • Toxicity Profiling : In vitro hepatocyte assays (e.g., CYP450 inhibition) and in vivo LD₅₀ studies in mice guide dose optimization .

What safety protocols are critical for handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of HCl vapors .
  • Emergency Response : Immediate rinsing with water (15+ minutes) for skin/eye contact; activated charcoal for accidental ingestion .

How can researchers optimize multi-step synthesis for scalability?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction times for chloromethylation (20% yield increase vs. batch) .
  • Catalyst Recycling : Immobilized ZnCl₂ on silica gel reduces waste and costs in industrial-scale synthesis .
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments .

What computational methods predict the reactivity of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Models electrophilic substitution sites (e.g., C4 vs. C2 on pyridine) to guide derivatization .
  • Molecular Dynamics (MD) : Simulates binding affinities to target proteins (e.g., EGFR kinase) for virtual screening .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride
Reactant of Route 2
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4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride

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